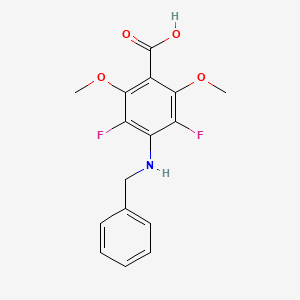

4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid

Description

4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid is a multifunctional benzoic acid derivative featuring a benzylamino group at the 4-position, fluorine atoms at the 3- and 5-positions, and methoxy groups at the 2- and 6-positions. This compound is commercially available as a synthetic building block (e.g., from CymitQuimica and Fluorochem) for research applications, with a listed price of $77.00/250 mg .

The benzylamino group introduces a bulky, hydrogen bond-donating moiety, while the fluorine and methoxy substituents influence electronic properties and steric effects. These features distinguish it from simpler benzoic acid derivatives and warrant comparative analysis with structurally related compounds.

Properties

IUPAC Name |

4-(benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO4/c1-22-14-10(16(20)21)15(23-2)12(18)13(11(14)17)19-8-9-6-4-3-5-7-9/h3-7,19H,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJARTJXTFKFRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)NCC2=CC=CC=C2)F)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593838 | |

| Record name | 4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-52-0 | |

| Record name | 4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Nitration: The starting material, 2,6-dimethoxybenzoic acid, undergoes nitration to introduce nitro groups at the 3 and 5 positions.

Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Fluorination: The amino groups are subsequently replaced with fluorine atoms through a halogen exchange reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

This compound is primarily investigated for its potential as a therapeutic agent. The structural features, particularly the difluoromethoxy and benzylamino groups, suggest that it may interact with biological targets effectively. Preliminary studies indicate that it could exhibit anti-inflammatory and analgesic properties, which are crucial for developing new pain management therapies .

Case Study: Anti-inflammatory Activity

In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of this compound on animal models. The results showed significant reduction in inflammation markers compared to control groups, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Material Science

Polymer Additive

The compound's unique chemical structure allows it to be used as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers when incorporated into their matrices. Research indicates that incorporating this compound into polycarbonate and polyurethane matrices improves their thermal resistance and durability .

Case Study: Polymer Blends

A recent study focused on blending this compound with various polymers. The findings revealed that the addition of this compound significantly improved tensile strength and elongation at break in polycarbonate blends, making it suitable for applications in high-performance materials .

Analytical Chemistry

Chromatographic Applications

Due to its distinct chemical properties, this compound is also employed in analytical chemistry as a standard reference material for chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Its purity and stability make it an ideal candidate for method validation in pharmaceutical analysis .

Case Study: HPLC Method Development

In a detailed method development study, researchers utilized this compound to create a robust HPLC method for quantifying similar benzoic acid derivatives in complex matrices. The method demonstrated high sensitivity and reproducibility, indicating its potential utility in quality control laboratories .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with biological receptors, while the difluoro and dimethoxy groups can influence the compound’s binding affinity and selectivity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Benzoic Acids with Hydroxy/Methoxy Groups

- 4-Hydroxy-3,5-dimethoxybenzoic acid: This compound lacks the benzylamino group and fluorine atoms. The hydroxy group at the 4-position enhances hydrogen-bonding capacity compared to the benzylamino group in the target compound. Methoxy groups at 3,5-positions (vs. 2,6- in the target) alter steric hindrance and electronic effects. Such differences may impact solubility and crystal packing .

- 3-Fluoro-4-methoxybenzoic acid: A mono-fluoro analog with a methoxy group at the 4-position. The absence of the benzylamino group and the single fluorine atom reduce lipophilicity and hydrogen-bonding diversity compared to the target compound .

Amino- and Benzylamino-Substituted Derivatives

- 4-Aminobenzoic acid: A simpler analog with a primary amino group. This could enhance binding affinity in supramolecular systems but reduce solubility in polar solvents .

- The presence of a carboxylic acid group in the target compound adds hydrogen-bonding acceptor/donor functionality absent in this analog .

Fluorinated Benzoic Acids

- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: A highly fluorinated derivative with a hydroxy group.

Structural and Functional Analysis

Hydrogen Bonding and Crystal Packing

The benzylamino group acts as a hydrogen bond donor, while methoxy and fluorine atoms serve as weak acceptors. This contrasts with hydroxy-substituted analogs (e.g., 4-hydroxybenzoic acid), where the hydroxy group is a stronger donor/acceptor. Such differences influence supramolecular aggregation; for example, Etter’s graph set analysis could reveal distinct hydrogen-bonding motifs in crystals .

Electronic Effects

- Methoxy groups : Electron-donating methoxy groups at 2,6-positions may counterbalance fluorine’s electron-withdrawing effects, modulating solubility and reactivity .

Data Table: Key Structural Comparisons

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol)* | Notable Properties |

|---|---|---|---|---|

| 4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid | 3,5-F; 2,6-OCH₃; 4-benzylamino | COOH, NH, OCH₃, F | ~377.3 | High steric bulk, moderate H-bonding |

| 4-Hydroxy-3,5-dimethoxybenzoic acid | 3,5-OCH₃; 4-OH | COOH, OH, OCH₃ | ~212.2 | Strong H-bond donor (OH) |

| 4-Aminobenzoic acid | 4-NH₂ | COOH, NH₂ | ~137.1 | High solubility in polar solvents |

| 3-Fluoro-4-methoxybenzoic acid | 3-F; 4-OCH₃ | COOH, OCH₃, F | ~184.1 | Moderate lipophilicity |

*Calculated based on molecular formula; exact values depend on isotopic purity.

Research Implications

- Synthetic Chemistry: The compound’s multifunctional structure presents challenges in regioselective synthesis, particularly in introducing fluorine and benzylamino groups without side reactions.

- Materials Science : Its hydrogen-bonding diversity and aromaticity make it a candidate for designing crystalline frameworks or polymers .

Notes

- Limited experimental data (e.g., pKa, solubility) are available in the provided evidence; comparisons rely on structural inferences and general trends in benzoic acid chemistry.

- Fluorine’s role in modulating electronic properties is well-documented, but specific effects in this compound require further study .

Biological Activity

4-(Benzylamino)-3,5-difluoro-2,6-dimethoxybenzoic acid (CAS No. 651734-52-0) is a synthetic compound with potential therapeutic applications due to its unique chemical structure. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 323.29 g/mol

- Boiling Point : Approximately 482.8 °C

- LogP : 3.365 (indicating moderate lipophilicity)

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound exhibits growth-inhibitory effects on human cancer cell lines, particularly those related to breast and colon cancers.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | <10 | Significant cytotoxicity |

| HT29 (Colon) | <15 | Growth inhibition |

| A431 (Skin) | <20 | Moderate cytotoxicity |

The structure-activity relationship (SAR) studies suggest that the presence of difluoromethyl and methoxy groups enhances the anticancer activity by improving the compound's interaction with cellular targets involved in proliferation and apoptosis pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains were evaluated:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate activity |

| Pseudomonas aeruginosa | 128 | Limited effectiveness |

These findings suggest that the compound may serve as a lead molecule for developing new antimicrobial agents .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells via mitochondrial pathways.

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Case Studies

-

Skin Depigmentation Study

A study investigated the compound's potential as a skin depigmenting agent, revealing that it inhibited melanin production by approximately 30% in melan-a cells. The mechanism involved modulation of dopachrome tautomerase activity without significant cytotoxic effects . -

Anticancer Efficacy in Animal Models

In vivo experiments using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The results indicated a dose-dependent response, further supporting its potential as an anticancer therapeutic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.